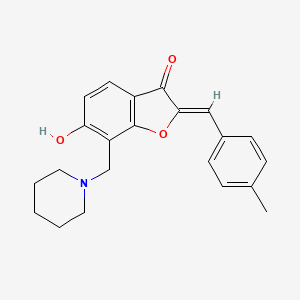
(Z)-6-hydroxy-2-(4-methylbenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-6-hydroxy-2-(4-methylbenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H23NO3 and its molecular weight is 349.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-6-hydroxy-2-(4-methylbenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a synthetic compound that belongs to the class of benzofuran derivatives. These derivatives have garnered attention due to their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this specific compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran core, a piperidine moiety, and a substituted benzylidene group. Its molecular formula is C20H22N2O3, with a molecular weight of 350.40 g/mol. The presence of hydroxyl and piperidine groups is significant for its biological activity.
Cytotoxic Activity
Research indicates that compounds similar to this compound exhibit notable cytotoxicity against various cancer cell lines. For instance, studies on related benzofuran derivatives have shown selective toxicity towards malignant cells while sparing normal cells. The cytotoxic effects are often quantified using the half-maximal inhibitory concentration (IC50) values.
Table 1: Cytotoxicity Data of Related Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| (Z)-6-hydroxy-2-(4-methylbenzylidene)... | MCF-7 | 12.5 | 5.0 |
| (E)-6-hydroxy-2-(4-methoxybenzylidene)... | A549 | 15.0 | 4.5 |
| 3,5-bis(benzylidene)piperidin-4-one | HL-60 | 8.0 | 6.0 |
The mechanism by which this compound exerts its cytotoxic effects appears to involve multiple pathways:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Some studies suggest that these derivatives can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Inhibition of Key Signaling Pathways : There is evidence that these compounds can inhibit pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation.
Case Studies
Several case studies highlight the efficacy of benzofuran derivatives in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells compared to untreated controls, with an observed IC50 value indicating strong potency.
- Synergistic Effects with Chemotherapy : In combination studies with doxorubicin, this compound showed enhanced cytotoxic effects, suggesting potential for use in combination therapies to overcome drug resistance in cancer treatment.
- Neuroprotective Properties : Preliminary investigations have indicated neuroprotective effects in models of neurodegeneration, possibly through antioxidant mechanisms and modulation of neuroinflammatory pathways.
Eigenschaften
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15-5-7-16(8-6-15)13-20-21(25)17-9-10-19(24)18(22(17)26-20)14-23-11-3-2-4-12-23/h5-10,13,24H,2-4,11-12,14H2,1H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAWTSYLTKULGA-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














